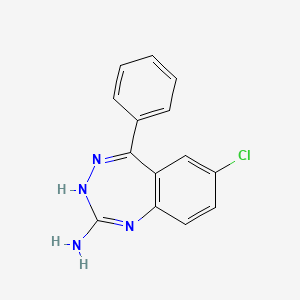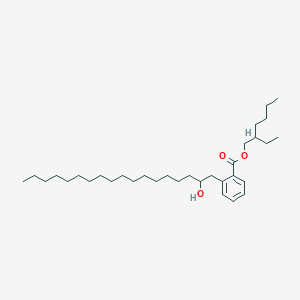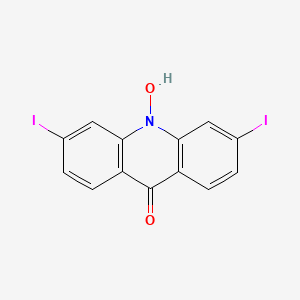![molecular formula C27H40FNO B14285979 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine CAS No. 143873-85-2](/img/structure/B14285979.png)
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-fluorooctyl group and a 4-octylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the 4-Octylphenyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a 4-octylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using octylbenzene and a suitable catalyst.
Attachment of the 2-Fluorooctyl Group: The final step involves the introduction of the 2-fluorooctyl group through a nucleophilic substitution reaction. This can be achieved using 2-fluorooctanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Octylphenyl)pyridine: Lacks the 2-fluorooctyl group, resulting in different chemical properties.
5-[(2-Hydroxyoctyl)oxy]-2-(4-octylphenyl)pyridine: Contains a hydroxyl group instead of a fluorine atom, leading to different reactivity.
Uniqueness
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine is unique due to the presence of both the 2-fluorooctyl and 4-octylphenyl groups. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
143873-85-2 |
|---|---|
分子式 |
C27H40FNO |
分子量 |
413.6 g/mol |
IUPAC名 |
5-(2-fluorooctoxy)-2-(4-octylphenyl)pyridine |
InChI |
InChI=1S/C27H40FNO/c1-3-5-7-9-10-11-13-23-15-17-24(18-16-23)27-20-19-26(21-29-27)30-22-25(28)14-12-8-6-4-2/h15-21,25H,3-14,22H2,1-2H3 |
InChIキー |
BOODGXHEUXTDSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCC(CCCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)


![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)






